molecular formula C15H26ClNO B12761364 2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride CAS No. 88364-37-8

2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride

Cat. No.: B12761364
CAS No.: 88364-37-8
M. Wt: 271.82 g/mol
InChI Key: OEWKEJJXLXAIFE-UHFFFAOYSA-N
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Description

2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride is a chemical compound with the molecular formula C15H20ClNO It is a derivative of 1-indanone and contains a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride typically involves the reaction of 1-indanone with piperidine under specific conditions. One common method is the Michael addition reaction, where 1-indanone is reacted with piperidine in the presence of a base to form the desired product . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: A precursor in the synthesis of 2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride.

    Piperidine: A component of the compound, known for its use in various chemical reactions.

    Donepezil hydrochloride: A related compound used in the treatment of Alzheimer’s disease.

Uniqueness

This compound is unique due to its specific structure, which combines the indanone and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

88364-37-8

Molecular Formula

C15H26ClNO

Molecular Weight

271.82 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride

InChI

InChI=1S/C15H25NO.ClH/c17-15-13(11-16-8-4-1-5-9-16)10-12-6-2-3-7-14(12)15;/h12-14H,1-11H2;1H

InChI Key

OEWKEJJXLXAIFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CC3CCCCC3C2=O.Cl

Origin of Product

United States

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